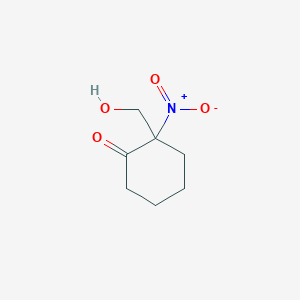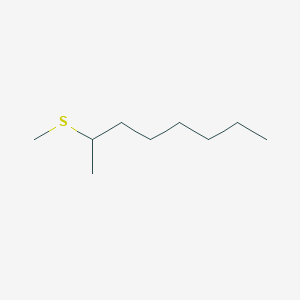
2-(Methylsulfanyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)octane is an organic compound belonging to the class of alkanes It is characterized by the presence of a methylsulfanyl group attached to the second carbon of an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)octane typically involves the introduction of a methylsulfanyl group to an octane backbone. One common method is the reaction of octane with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the methylsulfanyl group.
Substitution: Various substituted alkanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)octane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)ethane: A shorter chain analogue with similar chemical properties.
2-(Methylsulfanyl)butane: Another analogue with a slightly longer chain.
2-(Methylsulfanyl)hexane: A compound with a chain length between butane and octane.
Uniqueness
2-(Methylsulfanyl)octane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter chain analogues. This makes it suitable for specific applications where longer chain alkanes are preferred.
Eigenschaften
CAS-Nummer |
85293-38-5 |
|---|---|
Molekularformel |
C9H20S |
Molekulargewicht |
160.32 g/mol |
IUPAC-Name |
2-methylsulfanyloctane |
InChI |
InChI=1S/C9H20S/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
OSRHSOWEXQGTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


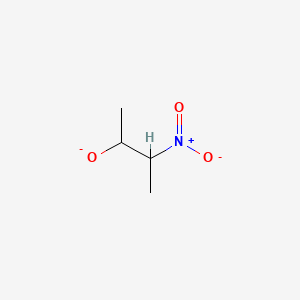
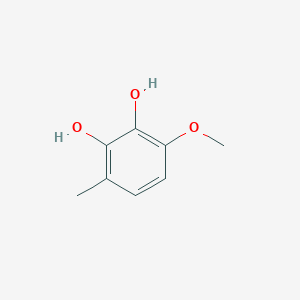
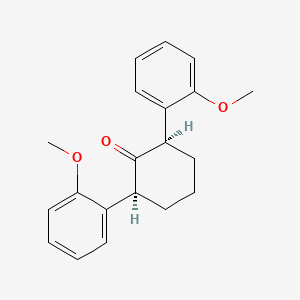
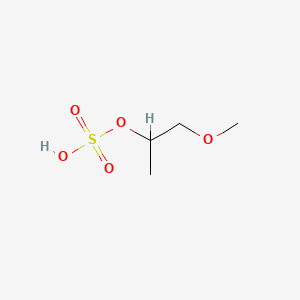
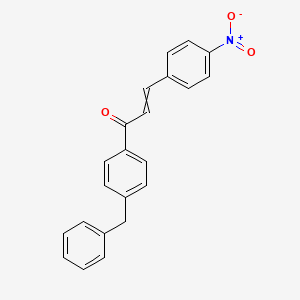

![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)
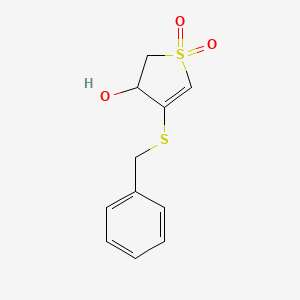
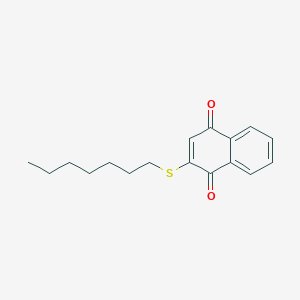

![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
